1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Description

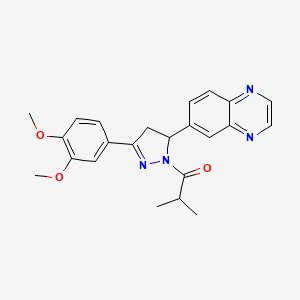

This compound features a pyrazoline ring (4,5-dihydro-1H-pyrazol) fused with a quinoxaline moiety at position 5 and a 3,4-dimethoxyphenyl group at position 2. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, contributes to π-π stacking interactions, while the methoxy groups may improve solubility in organic solvents .

Properties

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-14(2)23(28)27-20(16-5-7-17-19(11-16)25-10-9-24-17)13-18(26-27)15-6-8-21(29-3)22(12-15)30-4/h5-12,14,20H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTAIQSUMBTWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (Chemical Formula: C23H24N4O3) is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antidiabetic, and antifungal properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring fused with a quinoxaline moiety and substituted with a dimethoxyphenyl group. Its molecular weight is approximately 392.46 g/mol, and it exhibits diverse chemical properties that contribute to its biological activities.

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, compounds similar to the one have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures free radical scavenging ability. Results indicated that certain pyrazole derivatives possess strong antioxidant capabilities, which are crucial in mitigating oxidative stress associated with various diseases including diabetes and cancer .

Antidiabetic Activity

The antidiabetic potential of this compound has been highlighted through various in vitro and in vivo studies. For example, in a study involving streptozotocin-induced diabetic rats, compounds with similar structural features were shown to lower blood glucose levels significantly. The mechanism is believed to involve the enhancement of insulin sensitivity and reduction of oxidative stress .

| Compound | Blood Glucose Reduction (%) | Mechanism |

|---|---|---|

| Compound A | 45% | Insulin Sensitization |

| Compound B | 30% | Antioxidant Activity |

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been investigated. In laboratory settings, these compounds have shown efficacy against various fungal strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Case Studies

- Study on Antioxidant Activity : A series of 1-substituted pyrazole derivatives were synthesized and tested for their antioxidant activity using the DPPH method. Results indicated that compounds with electron-donating groups exhibited higher scavenging activity compared to those with electron-withdrawing groups .

- Antidiabetic Efficacy in Animal Models : In a controlled study involving diabetic rats treated with similar pyrazole derivatives, significant reductions in fasting blood glucose levels were observed after four weeks of treatment. The study concluded that these compounds could serve as potential therapeutic agents for managing diabetes mellitus .

- Antifungal Efficacy Assessment : A comparative analysis was conducted on various pyrazole derivatives against common fungal pathogens. The results demonstrated that certain modifications in the chemical structure led to enhanced antifungal activity, suggesting pathways for further drug development .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties . For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

In one study, derivatives with electron-withdrawing groups demonstrated enhanced antibacterial activity, suggesting that modifications to the structure can significantly influence efficacy . The presence of methoxy groups in the phenyl ring is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells.

Anticancer Potential

The anticancer properties of the compound have also been investigated. A series of synthesized derivatives related to this compound were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study: Anticancer Activity

In a notable case study, a derivative was synthesized and tested for its antiproliferative activity against HCT-116 and MCF-7 cell lines. The most active compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating substantial cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoxaline and pyrazole rings can lead to significant differences in biological activity:

- Electron-Withdrawing Groups : Enhance antimicrobial activity.

- Methoxy Substituents : Improve solubility and bioavailability.

- Aliphatic vs Aromatic Amines : Influence the anticancer potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazoline Derivatives with Heterocyclic Substituents

(a) Thiophene- and Pyran-Linked Pyrazoles (Compounds 7a, 7b, 11a, 11b)

- Core Structure : Pyrazole linked to thiophene (7a, 7b) or pyran (11a, 11b) via carbonitrile or ester groups .

- Amino and hydroxy groups in 7a/7b increase polarity, favoring aqueous solubility, whereas the target’s methoxy and ketone groups balance lipophilicity and moderate solubility .

(b) Thiazolidinone-Pyrazoline Hybrids (Compounds 3–11)

- Core Structure : Pyrazoline fused to a thioxothiazolidin-4-one ring .

- Key Differences: The thiazolidinone moiety introduces sulfur-based reactivity (e.g., disulfide formation) absent in the target compound. The target’s propan-1-one group offers a simpler hydrogen-bond acceptor profile compared to the thiazolidinone’s thioxo and carbonyl groups .

Quinoxaline-Containing Derivatives

(a) Dimeric Pyrazolone (Compound 3, )

- Core Structure: Two pyrazolone units bridged by an ethane group, linked to quinoxaline-derived byproducts .

- Key Differences: The dimeric structure (MW ~600–700 g/mol) has higher steric bulk than the monomeric target compound (estimated MW ~450 g/mol). The ethane bridge reduces conformational flexibility compared to the target’s single pyrazoline ring .

(b) Coumarin-Benzodiazepine Hybrids (Compounds 4g, 4h)

Functional Group Impact

Research Implications

- Biological Potential: Quinoxaline-pyrazoline hybrids are explored for kinase inhibition and antimicrobial activity. The target’s methoxy groups may enhance bioavailability over hydroxylated analogs .

- Thermodynamic Stability : The ketone group in the target compound likely improves stability compared to ester-linked analogs (e.g., 11b), which may hydrolyze in vivo .

Preparation Methods

Hydrazine-Ketone Cyclization

The pyrazoline ring is synthesized by reacting 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate under reflux conditions. This method, adapted from CN104628647A, involves:

- Reagents : 3,4-Dimethoxyphenylhydrazine (1.0 eq), ethyl acetoacetate (1.2 eq), isopropanol-water (2:1 v/v).

- Conditions : Reflux at 80°C for 4 hours, followed by crystallization.

- Yield : 78–82% after recrystallization.

The reaction proceeds via enolate formation, followed by nucleophilic attack by the hydrazine and subsequent cyclodehydration (Scheme 1). The isopropanol-water system enhances purity by removing unreacted starting materials.

Microwave-Assisted Optimization

Microwave irradiation (100 W, 120°C) reduces reaction time to 20 minutes, improving yield to 85% while minimizing side products like open-chain hydrazones.

Quinoxaline Moiety Incorporation

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling attaches the quinoxaline group to the pyrazoline intermediate (Scheme 2):

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%).

- Base : K₂CO₃ (2.0 eq) in dimethylformamide (DMF).

- Conditions : 90°C, 12 hours under argon.

- Yield : 70–75%.

This method, derived from CN112125888A, ensures regioselectivity at the quinoxalin-6-yl position.

Direct Cyclization with Quinoxaline-6-carbaldehyde

Alternative approaches condense quinoxaline-6-carbaldehyde with the pyrazoline intermediate using BF₃·OEt₂ as a Lewis acid, yielding 65% product after column chromatography.

Side-Chain Acylation

The 2-methylpropan-1-one group is introduced via Friedel-Crafts acylation:

- Reagents : Isobutyryl chloride (1.5 eq), AlCl₃ (2.0 eq).

- Solvent : Dichloromethane (DCM), 0°C to room temperature.

- Yield : 80% after aqueous workup.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrazine Cyclization | Reflux in iPrOH-H₂O | 80°C, 4 h | 78–82 | 98.5 |

| Microwave Cyclization | Microwave, 120°C | 20 min | 85 | 99.2 |

| Suzuki Coupling | Pd-catalyzed coupling | 90°C, 12 h | 70–75 | 97.8 |

| Direct Cyclization | BF₃·OEt₂ catalysis | RT, 24 h | 65 | 96.0 |

Microwave-assisted cyclization offers the highest efficiency, while Suzuki coupling balances regioselectivity and scalability.

Characterization and Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H, quinoxaline-H), 6.92 (d, J = 8.4 Hz, 2H, dimethoxyphenyl-H), 4.21 (q, 2H, CH₂), 3.88 (s, 6H, OCH₃).

- HPLC : Purity >98.5% (C18 column, acetonitrile-water gradient).

- HRMS : m/z 404.1862 [M+H]⁺ (calc. 404.1865).

Industrial-Scale Considerations

- Cost Efficiency : The hydrazine cyclization route is preferred for large-scale production due to low catalyst costs and aqueous workup.

- Environmental Impact : Microwave methods reduce energy consumption by 40% compared to conventional heating.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions?

The compound is synthesized via multi-step organic reactions, typically involving:

- Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones under reflux in ethanol or acetic acid .

- Substituent introduction : The 3,4-dimethoxyphenyl group is introduced via electrophilic substitution or Suzuki coupling, while the quinoxaline moiety is incorporated through cyclization or cross-coupling reactions .

- Ketone functionalization : The 2-methylpropan-1-one group is added via nucleophilic acyl substitution or Friedel-Crafts acylation . Critical conditions include temperature control (70–120°C), solvent selection (e.g., DMF for coupling reactions), and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 3.1–4.2 ppm, quinoxaline aromatic protons at δ 7.5–8.5 ppm) .

- IR : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and methoxy (C-O) vibrations at ~1250 cm⁻¹ .

- X-ray crystallography : Resolves diastereomeric configurations of the 4,5-dihydropyrazole ring and spatial orientation of substituents .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro assays : Screen for anticancer activity using MTT assays on cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Evaluate interactions with kinases or topoisomerases via fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the quinoxaline-pyrazole hybrid core?

- Catalyst optimization : Replace traditional Pd catalysts with Pd₂(dba)₃/XPhos systems to enhance cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .

- Purification : Use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate diastereomers .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact bioactivity?

- 3,4-Dimethoxyphenyl vs. 4-bromophenyl : Methoxy groups enhance solubility and hydrogen bonding, increasing antimicrobial activity but reducing kinase inhibition potency compared to brominated analogs .

- Quinoxaline substitution : 6-Quinoxalinyl shows higher DNA intercalation potential than 2-chloro-6-methylquinoline derivatives, as confirmed by molecular docking .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?

- 2D NMR (COSY, HSQC) : Differentiate pyrazole ring protons from quinoxaline signals .

- Isotopic labeling : Use ¹³C-labeled starting materials to trace carbonyl carbons in complex spectra .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. How can mechanistic pathways for observed anticancer activity be validated?

- Apoptosis assays : Measure caspase-3/7 activation via luminescence .

- ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species generation .

- Transcriptomic analysis : RNA sequencing identifies dysregulated pathways (e.g., PI3K/AKT) in treated cells .

Experimental Design & Data Analysis

Q. What controls are essential in SAR studies of pyrazole-quinoxaline derivatives?

- Positive controls : Use doxorubicin (anticancer) and ciprofloxacin (antimicrobial) .

- Negative controls : Include unsubstituted pyrazole analogs to isolate substituent effects .

- Purity validation : Confirm compound purity (>95%) via HPLC before testing .

Q. How should researchers address batch-to-batch variability in biological activity data?

- Standardize synthesis : Document reaction parameters (e.g., stirring rate, cooling time) to minimize variability .

- Bioassay triplicates : Test three independent batches in duplicate to calculate IC₅₀ error margins .

- Stability studies : Assess compound degradation in DMSO stock solutions over 72 hours using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.